molecular formula C18H19NO3 B11832559 4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 139395-84-9

4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B11832559
CAS No.: 139395-84-9
M. Wt: 297.3 g/mol
InChI Key: UKHNXKDOFZPTME-UHFFFAOYSA-N
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Description

4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is a synthetic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a piperidine ring attached to a furochromenone core. Furochromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a hydroxycoumarin, formaldehyde, and piperidine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Mannich reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-8-(piperidin-1-ylmethyl)-2H-furo[2,3-h]chromen-2-one is unique due to its specific structural features, which confer distinct biological activities.

Properties

CAS No.

139395-84-9

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-methyl-8-(piperidin-1-ylmethyl)furo[2,3-h]chromen-2-one

InChI

InChI=1S/C18H19NO3/c1-12-9-17(20)22-18-14(12)5-6-16-15(18)10-13(21-16)11-19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3

InChI Key

UKHNXKDOFZPTME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)CN4CCCCC4

Origin of Product

United States

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